3,3-Dimethyloxirane-2-carboxylic acid, also known as 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid, is an organic compound characterized by the presence of an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is significant in organic synthesis due to its unique structure, which allows for various chemical transformations.
The synthesis of 3,3-dimethyloxirane-2-carboxylic acid typically involves:
The molecular formula of 3,3-dimethyloxirane-2-carboxylic acid is , with a molecular weight of approximately 214.30 g/mol. The structure features a three-membered oxirane ring attached to a heptyl chain and a carboxylic acid group.
Property | Value |
---|---|
Molecular Formula | C12H22O3 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI | InChI=1S/C12H22O3/c1-4-9(13)10(14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14) |
Canonical SMILES | CCCCCCCC1(C(O1)(C)C)C(=O)O |
3,3-Dimethyloxirane-2-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 3,3-dimethyloxirane-2-carboxylic acid primarily involves the reactivity of the strained oxirane ring. This strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can generate diverse products depending on the nucleophile involved.
The interaction with biological molecules suggests potential applications in enzyme inhibition or modification of metabolic pathways due to its structural properties.
The compound exhibits typical properties associated with both carboxylic acids and epoxides, including high reactivity due to its functional groups and potential for polymerization reactions when used in industrial applications .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3